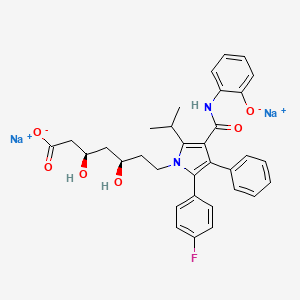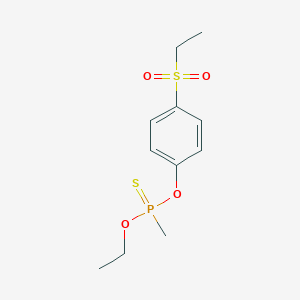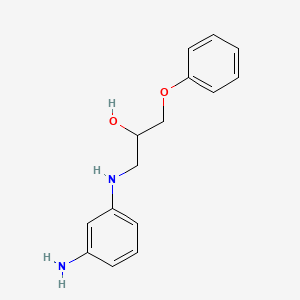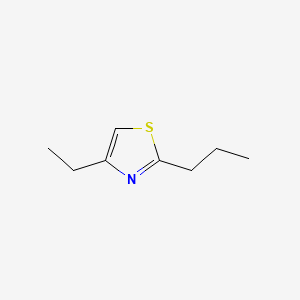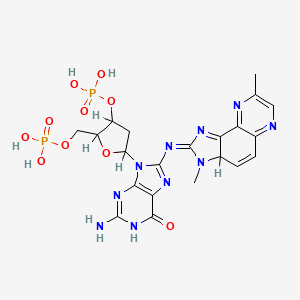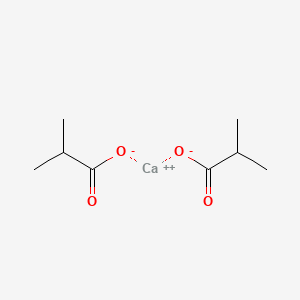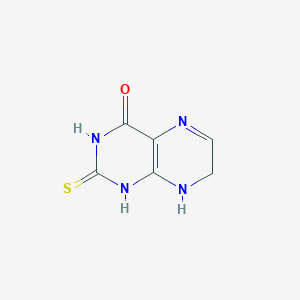
4(1H)-Pteridinone,2,3,7,8-tetrahydro-2-thioxo-(9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4(1H)-Pteridinone,2,3,7,8-tetrahydro-2-thioxo-(9CI) is a heterocyclic compound that belongs to the pteridinone family This compound is characterized by its unique structure, which includes a pteridine ring system with a thioxo group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4(1H)-Pteridinone,2,3,7,8-tetrahydro-2-thioxo-(9CI) typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminobenzothiazole with formamide in the presence of a catalyst such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the desired pteridinone derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality 4(1H)-Pteridinone,2,3,7,8-tetrahydro-2-thioxo-(9CI).
化学反应分析
Types of Reactions: 4(1H)-Pteridinone,2,3,7,8-tetrahydro-2-thioxo-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Various substituted pteridinone derivatives.
科学研究应用
4(1H)-Pteridinone,2,3,7,8-tetrahydro-2-thioxo-(9CI) has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of dyes and pigments.
作用机制
The mechanism of action of 4(1H)-Pteridinone,2,3,7,8-tetrahydro-2-thioxo-(9CI) involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can interact with nucleic acids and proteins, affecting various cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Pteridinone: A closely related compound with similar structural features but lacking the thioxo group.
Quinazolinone: Another heterocyclic compound with a similar ring system but different functional groups.
Benzothiazole: Shares the thiazole ring but differs in the overall structure and properties.
Uniqueness: 4(1H)-Pteridinone,2,3,7,8-tetrahydro-2-thioxo-(9CI) is unique due to the presence of the thioxo group, which imparts distinct chemical and biological properties. This functional group enhances the compound’s reactivity and potential for forming various derivatives, making it a valuable scaffold in medicinal chemistry and other fields.
属性
分子式 |
C6H6N4OS |
|---|---|
分子量 |
182.21 g/mol |
IUPAC 名称 |
2-sulfanylidene-7,8-dihydro-1H-pteridin-4-one |
InChI |
InChI=1S/C6H6N4OS/c11-5-3-4(8-2-1-7-3)9-6(12)10-5/h1H,2H2,(H3,8,9,10,11,12) |
InChI 键 |
MWTYXJVZEOJJKU-UHFFFAOYSA-N |
规范 SMILES |
C1C=NC2=C(N1)NC(=S)NC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


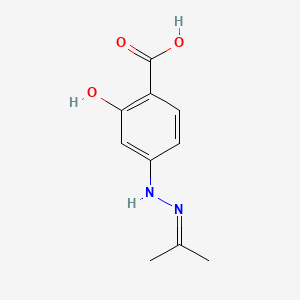


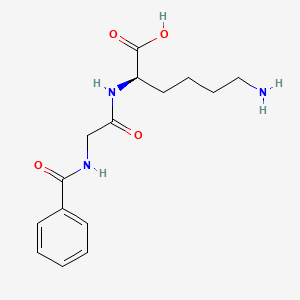
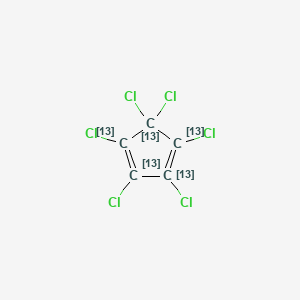
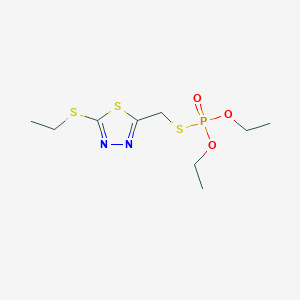
![[1,6-Dihydroxy-5-(hydroxymethyl)-1,2,3,4-tetrahydronaphthalen-2-yl]-propan-2-ylazanium chloride](/img/structure/B13827801.png)
